molecular formula C11H9FN4S2 B14913259 3-Fluoro-4-(((5-(methylamino)-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile

3-Fluoro-4-(((5-(methylamino)-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile

Katalognummer: B14913259
Molekulargewicht: 280.3 g/mol
InChI-Schlüssel: RTERUFJMNVJOQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-4-(((5-(methylamino)-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile is a complex organic compound that features a unique combination of functional groups, including a fluoro-substituted benzene ring, a thiadiazole moiety, and a benzonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(((5-(methylamino)-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile typically involves multi-step organic reactions. One common approach is to start with the fluoro-substituted benzene derivative, which undergoes a series of reactions including nitrile formation, thiadiazole ring construction, and methylamino substitution. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-4-(((5-(methylamino)-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.

    Substitution: The fluoro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions, often facilitated by catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-4-(((5-(methylamino)-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile has a wide range of applications in scientific research:

    Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-(((5-(methylamino)-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and thiadiazole groups can enhance binding affinity and specificity, while the nitrile group may participate in covalent interactions with target proteins. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Fluoro-4-methylbenzonitrile: A simpler analog with a fluoro and nitrile group but lacking the thiadiazole moiety.

    4-Fluoro-3-(methylamino)benzonitrile: Similar structure but with different substitution patterns on the benzene ring.

    5-(Methylamino)-1,3,4-thiadiazole-2-thiol: Contains the thiadiazole and methylamino groups but lacks the benzonitrile component.

Uniqueness

3-Fluoro-4-(((5-(methylamino)-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the thiadiazole ring and the fluoro-substituted benzene ring enhances its versatility in various chemical transformations and applications.

Eigenschaften

Molekularformel

C11H9FN4S2

Molekulargewicht

280.3 g/mol

IUPAC-Name

3-fluoro-4-[[5-(methylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzonitrile

InChI

InChI=1S/C11H9FN4S2/c1-14-10-15-16-11(18-10)17-6-8-3-2-7(5-13)4-9(8)12/h2-4H,6H2,1H3,(H,14,15)

InChI-Schlüssel

RTERUFJMNVJOQZ-UHFFFAOYSA-N

Kanonische SMILES

CNC1=NN=C(S1)SCC2=C(C=C(C=C2)C#N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.